5-[(2-chlorophenyl)hydrazo]-3,3-bis(hydroxymethyl)-2H-1,4-oxazin-6-one
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Overview
Description
5-[(2-chlorophenyl)hydrazo]-3,3-bis(hydroxymethyl)-2H-1,4-oxazin-6-one is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.
Scientific Research Applications
Chemical Reactions and Synthesis
TiCl4 Promoted Ring Expansion Reactions : This chemical is involved in reactions such as ring expansion, where it can transform into benzofuro[3,2-d]-1,2-oxazines or 4-o-chlorophenyl-5,6-dihydro-4H-1,2-oxazines. These transformations highlight its versatility in organic synthesis (Harada, Shimozono, Kaji, & Zen, 1993).
Synthesis of Formazans and Mannich Bases : Utilized in the synthesis of formazans and Mannich bases, indicating its role in creating compounds with potential antimicrobial properties (Sah, Bidawat, Seth, & Gharu, 2014).
Synthesis of Isoxazole and Triazole Derivatives : Involved in the synthesis of [1,2,3]triazoles and 1H-tetrazoles, which are important in pharmaceutical research (Medaer, Van Aken, & Hoornaert, 1994).
Formation of Dihydro-1,2,4-Triazine Derivatives : Reacts with hydrazine derivatives to form 4,5-dihydro-1,2,4-triazin-3(2H)-one derivatives, indicating its utility in creating complex nitrogen-containing rings (Milcent, Yver, & Barbier, 1992).
Biological and Pharmacological Research
Antioxidant Activity : Studies suggest that compounds derived from this chemical have antioxidant properties, useful in understanding cellular protection mechanisms (Firpo et al., 2019).
Antimicrobial Agent Synthesis : It is used in the synthesis of compounds with potential antimicrobial activities, highlighting its significance in developing new therapeutic agents (Desai, Dodiya, Bhatt, & Kumar, 2011).
Cytotoxicity and Antitumor Potential : Some derivatives show potential in cytotoxicity and antitumor activities, which are crucial in cancer research (Anderson & Mulumba, 1984).
properties
Molecular Formula |
C12H14ClN3O4 |
---|---|
Molecular Weight |
299.71 g/mol |
IUPAC Name |
5-[2-(2-chlorophenyl)hydrazinyl]-3,3-bis(hydroxymethyl)-2H-1,4-oxazin-6-one |
InChI |
InChI=1S/C12H14ClN3O4/c13-8-3-1-2-4-9(8)15-16-10-11(19)20-7-12(5-17,6-18)14-10/h1-4,15,17-18H,5-7H2,(H,14,16) |
InChI Key |
BYWVFEWYYYHRPI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=C(C(=O)O1)NNC2=CC=CC=C2Cl)(CO)CO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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